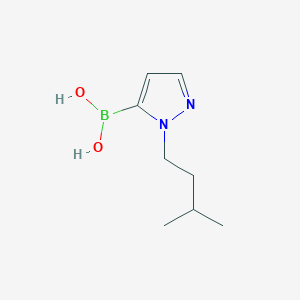

(1-Isopentyl-1H-pyrazol-5-yl)boronic acid

Descripción general

Descripción

(1-Isopentyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative with significant applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a pyrazole ring substituted with an isopentyl group and a boronic acid functional group, making it a versatile reagent in various chemical transformations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopentyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of 1-isopentyl-1H-pyrazole with boronic acid derivatives. One common method includes the use of pinacol boronic esters, which are synthesized through the reaction of boronic acids with pinacol in the presence of an acid catalyst . The reaction conditions often involve mild temperatures and inert atmospheres to prevent oxidation and degradation of the boronic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: (1-Isopentyl-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki–Miyaura coupling reaction.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds in Suzuki–Miyaura coupling.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that boronic acids, including (1-Isopentyl-1H-pyrazol-5-yl)boronic acid, exhibit potential as anticancer agents. They can act as proteasome inhibitors, which are crucial in regulating protein degradation pathways involved in cancer cell proliferation. The unique structure of pyrazole derivatives allows for selective targeting of cancer cells while minimizing effects on normal cells. For instance, compounds with boronic acid moieties have shown efficacy against various cancer cell lines by disrupting cellular signaling pathways essential for tumor growth .

Androgen Receptor Modulation

this compound has been studied as a potential tissue-selective androgen receptor modulator (SARM). SARMs are promising candidates for treating conditions like prostate cancer due to their ability to selectively modulate androgen receptors without the side effects associated with traditional anabolic steroids. The compound has demonstrated high affinity and antagonistic activity against androgen receptors, making it a candidate for further development in therapeutic applications .

Organic Synthesis

Catalytic Applications

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. This compound can serve as a versatile building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to participate in these reactions enhances the efficiency of synthesizing various compounds with high yields .

Synthesis of Heterocycles

The incorporation of this compound into synthetic pathways allows for the formation of diverse heterocyclic compounds. Heterocycles are prevalent in many bioactive molecules and drugs. The pyrazole ring system provides unique electronic properties that can be exploited to create novel compounds with desired biological activities .

Mecanismo De Acción

The mechanism of action of (1-Isopentyl-1H-pyrazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparación Con Compuestos Similares

- 1-Isopropyl-1H-pyrazole-5-boronic acid

- 1-Methyl-1H-pyrazole-4-boronic acid

- 4-Pyrazoleboronic acid

Comparison: (1-Isopentyl-1H-pyrazol-5-yl)boronic acid is unique due to its isopentyl substitution, which can influence its reactivity and steric properties compared to other pyrazole boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where steric hindrance or electronic effects play a crucial role .

Actividad Biológica

(1-Isopentyl-1H-pyrazol-5-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound, with the chemical formula C6H11BN2O2, features a boronic acid functional group attached to a pyrazole ring. This structural configuration is crucial for its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various biological targets.

Target Enzymes:

- Topoisomerase IV : This enzyme plays a critical role in DNA replication and repair. Inhibition of topoisomerase IV can lead to cell cycle arrest and apoptosis in cancer cells.

- COVID-19 Main Protease : The compound has shown potential in inhibiting the main protease of SARS-CoV-2, which is essential for viral replication.

Biological Activities

The compound exhibits a wide range of biological activities:

- Antimicrobial Activity : Pyrazole derivatives, including this compound, have demonstrated significant antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus .

- Antitumor Activity : Research has shown that this compound can inhibit the proliferation of cancer cell lines, particularly those expressing androgen receptors. It acts as an antagonist, potentially making it useful in treating prostate cancer .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation in various models .

Case Studies

Several studies have highlighted the effectiveness of this compound and related compounds:

- Inhibition of Prostate Cancer Cells :

- Antimicrobial Efficacy :

- Anti-inflammatory Activity :

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it has good solubility and permeability, making it a viable candidate for further development as a therapeutic agent .

Data Summary

Propiedades

IUPAC Name |

[2-(3-methylbutyl)pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BN2O2/c1-7(2)4-6-11-8(9(12)13)3-5-10-11/h3,5,7,12-13H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFZHICUFOUGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1CCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461887 | |

| Record name | 1-Isopentyl-1H-pyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-66-0 | |

| Record name | 1-Isopentyl-1H-pyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.